p-hydroxybenzoylecgonine chemical structure and molecular weight
p-hydroxybenzoylecgonine chemical structure and molecular weight
Unveiling p-Hydroxybenzoylecgonine: Structural Dynamics and Analytical Workflows in Forensic Toxicology
Executive Summary
In the realm of forensic and clinical toxicology, the identification of definitive biomarkers is paramount for establishing drug exposure. While benzoylecgonine (BE) serves as the primary urinary metabolite for cocaine ingestion, the detection of minor, downstream metabolites such as p-hydroxybenzoylecgonine (p-OHBE) provides critical, exculpatory evidence of in vivo metabolism[1]. Because p-OHBE is generated exclusively through hepatic enzymatic pathways, its presence in complex matrices like meconium definitively differentiates actual fetal cocaine exposure from external, in vitro environmental contamination[2].
This technical guide dissects the structural biology, metabolic causality, and self-validating analytical methodologies required to accurately quantify p-OHBE in clinical samples.
Chemical Identity and Structural Biology
p-Hydroxybenzoylecgonine is a highly polar tropane alkaloid derivative. Structurally, it retains the bicyclic tropane core of the parent cocaine molecule but undergoes two critical functional modifications: the cleavage of the methyl ester at the 2-position to form a carboxylic acid, and the addition of a hydroxyl (-OH) group at the para position of the benzoyl ring[3].
The introduction of these functional groups drastically alters the molecule's partition coefficient (LogP), making it significantly more hydrophilic than cocaine[3]. This structural polarity dictates the necessity for specialized chromatographic retention strategies, as traditional reversed-phase columns may struggle to retain the analyte without appropriate aqueous mobile phase conditions.
Table 1: Physicochemical Properties of p-Hydroxybenzoylecgonine
| Property | Value |
| IUPAC Name | (1R,2R,3S,5S)-3-[(4-hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₉NO₅[4] |
| Molecular Weight | 305.33 g/mol [4] |
| Exact Mass (Monoisotopic) | 305.1263 Da[3] |
| CAS Registry Number | 90899-22-2[3] |
| Protonated Precursor [M+H]⁺ | m/z 306.1[5] |
Metabolic Causality and Pharmacokinetics
The biotransformation of cocaine into p-OHBE is a multi-step enzymatic cascade. Understanding this pathway is essential for toxicologists, as it explains the pharmacokinetic delay and the low concentration of p-OHBE relative to primary metabolites.
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Hydrolytic Cleavage: Upon ingestion, cocaine is rapidly hydrolyzed by the hepatic carboxylesterase hCE-1. This enzyme cleaves the methyl ester group, yielding benzoylecgonine (BE).
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Oxidative Hydroxylation: Benzoylecgonine is subsequently subjected to Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes catalyze the hydroxylation of the benzoyl aromatic ring at the para position, forming p-OHBE.
Because this specific hydroxylation requires the active intracellular machinery of the liver, the detection of p-OHBE is an absolute confirmation of biological processing, ruling out passive exposure[1].
Metabolic pathway of cocaine to p-hydroxybenzoylecgonine via hCE-1 and CYP450.
Self-Validating Analytical Methodology (LC-MS/MS)
Historically, the analysis of p-OHBE via Gas Chromatography-Mass Spectrometry (GC-MS) required aggressive and time-consuming derivatization to volatilize the polar carboxylic and hydroxyl groups. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative standard, allowing for direct analysis of the native molecule[2].
The Causality of Mixed-Mode Solid-Phase Extraction (SPE)
Extracting p-OHBE from complex matrices like meconium requires a self-validating sample preparation system that isolates the analyte while stripping away endogenous lipids and proteins. p-OHBE is amphoteric; it contains a basic tropane nitrogen (pKa ~8.6) and an acidic carboxylic acid.
By buffering the sample to pH 6.0, the tropane nitrogen becomes protonated (positively charged), while the carboxylic acid remains largely uncharged[6]. Therefore, a mixed-mode SPE cartridge containing both a non-polar C8 sorbent and a Strong Cation Exchange (SCX) resin is utilized[6]. The SCX resin forms a strong ionic bond with the protonated amine, while the C8 matrix retains the hydrophobic benzoyl ring via Van der Waals forces. This dual-retention mechanism allows for aggressive organic washing steps that eliminate matrix suppression without risking analyte loss.
Step-by-Step LC-MS/MS Protocol
To ensure rigorous scientific integrity, this protocol utilizes an isotopically labeled internal standard (p-hydroxybenzoylecgonine-D3) to self-correct for extraction recovery and ionization suppression[7].
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Sample Preparation & Internal Standardization: Weigh 0.5 g of meconium into a centrifuge tube. Spike the sample with 50 ng of p-hydroxybenzoylecgonine-D3[7].
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Matrix Disruption: Add 2.0 mL of cold methanol. Vortex vigorously for 5 minutes to precipitate proteins and extract the analytes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant[1].
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SPE Conditioning: Condition the C8/SCX mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
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Loading: Dilute the methanolic supernatant with 4 mL of 0.1 M phosphate buffer (pH 6.0) to ensure the tropane nitrogen is fully protonated. Load the mixture onto the SPE cartridge at a flow rate of 1 mL/min[6].
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Interference Washing:
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Wash with 2 mL of deionized water (removes aqueous salts).
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Wash with 2 mL of 0.1 M HCl (locks the amine onto the SCX resin).
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Wash with 2 mL of methanol (removes neutral hydrophobic lipids).
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Analyte Elution: Elute p-OHBE using 2 mL of a freshly prepared elution solvent: dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v). Logic: The high pH of the ammonium hydroxide neutralizes the tropane nitrogen, breaking the ionic bond with the SCX resin, while the organic solvents solubilize the molecule.
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Reconstitution & LC-MS/MS Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of initial mobile phase (e.g., 0.1% formic acid in water). Inject 10 μL into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[1].
Step-by-step LC-MS/MS analytical workflow for p-hydroxybenzoylecgonine quantification.
Data Presentation: Mass Spectrometry Parameters
During collision-induced dissociation (CID) in the mass spectrometer, the protonated precursor ion of p-OHBE (m/z 306.1) undergoes a characteristic fragmentation. The primary product ion at m/z 168.1 corresponds to the dehydrated ecgonine core following the neutral loss of the p-hydroxybenzoic acid moiety[5].
Table 2: LC-MS/MS MRM Transitions for Cocaine and Key Metabolites
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| Cocaine | 304.1 | 182.1 | 82.1 |
| Benzoylecgonine (BE) | 290.1 | 168.1 | 105.1 |
| p-Hydroxybenzoylecgonine | 306.1 | 168.1 | 119.1 |
| p-Hydroxybenzoylecgonine-D3 (IS) | 309.1 | 171.1 | 122.1 |
Note: The shift from m/z 168.1 to 171.1 in the internal standard reflects the incorporation of three deuterium atoms on the tropane core.
Sources
- 1. Application of a validated high-performance liquid chromatography-mass spectrometry assay to the analysis of m- and p-hydroxybenzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. p-hydroxybenzoylecgonine | CAS#:90899-22-2 | Chemsrc [chemsrc.com]
- 4. p-Hydroxybenzoylecgonine | LGC Standards [lgcstandards.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
